(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established convention for substituted phenylboronic acids with heterocyclic substituents. The complete systematic name is this compound, which precisely describes the substitution pattern on the benzene ring and the nature of the side chain. The structural framework consists of a benzene ring bearing three substituents: a fluorine atom at the 3-position, a piperazin-1-ylmethyl group at the 5-position, and a boronic acid group attached directly to the benzene ring.
The structural formula reveals a complex molecular architecture where the piperazine ring adopts a chair conformation typical of saturated six-membered heterocycles containing nitrogen atoms. The methylene bridge connecting the piperazine to the benzene ring provides conformational flexibility while maintaining the overall molecular integrity. The boronic acid functionality exists in its characteristic trigonal planar geometry around the boron center, with two hydroxyl groups capable of forming hydrogen bonds and coordinating with various biological targets.
The simplified molecular-input line-entry system notation for this compound is represented as Fc1cc(CN2CCNCC2)cc(c1)B(O)O.Cl, which encodes the complete connectivity pattern including the hydrochloride salt formation. This notation clearly indicates the fluorine substitution (F), the piperazine ring system (CN2CCNCC2), the methylene linker, the boronic acid group (B(O)O), and the chloride counterion.
Properties
IUPAC Name |
[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2.ClH/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15;/h5-7,14,16-17H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHGUQSEGRBAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is in the development of anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that derivatives of boronic acids showed promising results in inhibiting tumor growth in various cancer models, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, boronic acids are known to act as reversible inhibitors of serine proteases and cysteine proteases. This property can be exploited in designing drugs targeting diseases where these enzymes play a pivotal role, such as in certain inflammatory diseases and cancers .
Targeting Protein Interactions
This compound can be utilized to study protein-protein interactions due to its ability to form reversible covalent bonds with specific amino acids in proteins. This characteristic makes it a useful tool for probing biological pathways and understanding disease mechanisms at the molecular level .
Drug Development
The compound's structural features allow it to serve as a building block in the synthesis of more complex pharmaceutical agents. Its role as a boronic acid makes it particularly relevant in the design of drugs that target glycoproteins and other biomolecules modified by sugars .
Synthesis of Functional Materials
In material science, this compound can be used to create functional materials through Suzuki coupling reactions. These materials have potential applications in organic electronics and sensors due to their electronic properties .
Nanotechnology Applications
Research has also explored the use of boronic acids in nanotechnology, particularly in the fabrication of nanostructures for drug delivery systems. The ability of boronic acids to form complexes with diols allows for the development of smart drug delivery systems that can release therapeutic agents in response to specific stimuli .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound as an inhibitor of cancer cell proliferation. The study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Assay
In another investigation focused on enzyme inhibition, researchers utilized this compound to assess its inhibitory effects on specific proteases involved in inflammatory pathways. The results indicated strong inhibitory activity, suggesting its utility as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon–carbon bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
The compound is compared to analogous boronic acids with variations in substituents, backbone structure, and biological activity. Below is a detailed analysis:
Structural Analogues from Aaron Chemicals LLC
Purity is 95%, with pricing at $800.00/g, comparable to the target compound .
[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid replaces the piperazine-fluoro motif with a pyrazole ring. Pyrazole groups are known for metal coordination, suggesting divergent applications in catalysis rather than biomolecular interactions .
Fungal HDAC Inhibitors (In Silico Study)
Two boronic acids—[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid—demonstrated potent inhibition of Magnaporthe oryzae RPD3 (MoRpd3), a histone deacetylase (HDAC). At 1 µM, the former achieved maximum inhibition of appressorium formation, outperforming trichostatin A (1.5 µM). These compounds feature methoxyethyl-phenoxy substituents instead of piperazine-fluoro groups, highlighting the role of ether linkages in enhancing inhibitory potency .
Hydrochloride Salts and Solubility
Compounds like (2-Amino-4-methoxycarbonyl)boronic acid hydrochloride (PI-25520, 95% purity) and (3-Amino-5-methoxycarbonyl)benzeneboronic acid hydrochloride (PI-25521, 97% purity) share the hydrochloride salt form, improving aqueous solubility. However, their amino-methoxycarbonyl substituents prioritize carboxylate reactivity over the piperazine-fluoro synergy seen in the target compound .
Data Table: Key Properties of Compared Compounds
Note: Molecular weight for the target compound may require recalculation to account for the hydrochloride component, as the reported value (196.01 g/mol) appears inconsistent with typical boronic acid hydrochlorides.
Biological Activity
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with notable potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a piperazine moiety, suggests various biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the compound's biological activities based on diverse research findings.
- Molecular Formula : C11H17BClFN2O2
- Molecular Weight : 274.53 g/mol
- CAS Number : 1704096-40-1
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds in organic synthesis. This reaction utilizes a palladium catalyst and is performed under optimized conditions to ensure high yield and purity .
Antimicrobial Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | Moderate action observed |
| Escherichia coli | MIC lower than that of AN2690 (Tavaborole) |
| Aspergillus niger | Higher activity than against Candida |
| Bacillus cereus | MIC lower than AN2690 |
The mechanism of action may involve the formation of stable complexes with target enzymes, similar to other boronic acids that inhibit leucyl-tRNA synthetase in microorganisms .
Anticancer Activity
Boronic acids have been explored for their anticancer properties due to their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. Some studies have indicated that compounds structurally similar to this compound can halt cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines .
Case Studies
- Inhibition of Leucyl-tRNA Synthetase : Research has shown that certain boronic acid derivatives can effectively inhibit leucyl-tRNA synthetase, an enzyme critical for protein synthesis in pathogens. This inhibition is linked to their structural characteristics, including the presence of fluorine atoms which enhance binding affinity .
- Comparative Studies with Other Boronic Acids : A comparative study highlighted that this compound exhibited superior activity against resistant strains compared to traditional antibiotics, showcasing its potential as an alternative therapeutic agent .
The mechanism by which this compound exerts its biological effects involves:
- Transmetalation : In Suzuki–Miyaura reactions, the boronic acid group undergoes transmetalation with palladium catalysts.
- Formation of Stable Complexes : The compound may form stable complexes with target enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride to improve yield and purity?
- Methodology :
- Step 1 : Use Suzuki-Miyaura cross-coupling reactions to attach the boronic acid moiety to the fluorophenyl ring. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
- Step 2 : Introduce the piperazine-methyl group via nucleophilic substitution or reductive amination. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
- Step 3 : Purify via recrystallization or reverse-phase HPLC, adjusting pH to stabilize the boronic acid and hydrochloride salt forms .
- Key Considerations :
- Boronic acids are prone to protodeboronation under basic conditions; maintain pH < 8 during synthesis .
- Piperazine derivatives require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Primary Methods :
- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and piperazine-methyl moiety (δ ~2.5–3.5 ppm for CH₂-N) .
- LC-MS : Verify molecular weight (calc. for C₁₁H₁₅BFN₃O₂·HCl: ~316.5 g/mol) and detect impurities (e.g., des-fluoro byproducts) .
- FTIR : Identify B-O stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Advanced Validation :
- X-ray crystallography for absolute configuration confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in biological assays?
- Conflict Analysis :
- Issue : Discrepancies in aqueous solubility (e.g., "slightly soluble" vs. "insoluble" in water) may arise from pH-dependent boronic acid equilibria .
- Resolution :
Prepare buffered solutions (pH 4–7) to stabilize the boronate ester form.
Use co-solvents (e.g., DMSO ≤5%) to enhance solubility without disrupting biological activity .
Validate with dynamic light scattering (DLS) to detect micelle formation or aggregation .
Q. What strategies mitigate impurities in large-scale synthesis, such as residual palladium or dehalogenated byproducts?
- Impurity Control :
- Palladium Removal : Employ scavenger resins (e.g., SiliaMetS Thiol) or liquid-liquid extraction with EDTA-containing aqueous phases .
- Dehalogenation Prevention : Optimize reaction temperature (<80°C) and avoid strong reducing agents (e.g., NaBH₄) during piperazine coupling .
- Quantitative Analysis :
- ICP-MS for Pd detection (limit: <10 ppm per ICH Q3D guidelines) .
- GC-MS to identify volatile halogenated impurities .
Q. How does the piperazine-methyl group influence the compound’s subcellular targeting in drug delivery studies?
- Mechanistic Insight :
- The piperazine moiety enhances lysosomotropism via pH-dependent protonation, while the boronic acid facilitates nuclear targeting through covalent interactions with diols (e.g., sialic acid residues) .
- Experimental Design :
Fluorescent tagging (e.g., FITC conjugation) to track cellular uptake via confocal microscopy.
Competitive assays with free boronic acids to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
